Elevated Lipophilicity (ΔLogP ≥ +0.75) Relative to 4-Morpholin-4-ylaniline and Its 3-Methoxy Analog
The 3-benzyloxy group imparts significantly higher lipophilicity compared to the unsubstituted parent (4-morpholin-4-ylaniline) and the 3-methoxy analog. The target compound exhibits an XLogP3 of 2.5 , while 4-morpholin-4-ylaniline has a LogP of 1.7516 [1] and 3-methoxy-4-morpholin-4-ylaniline has a LogP of 1.76020 . This represents a ΔLogP of approximately +0.75 relative to both comparators. In the context of CNS drug design, compounds with LogP between 2 and 5 are generally considered to have favorable passive membrane permeability, whereas LogP values below 2 may limit brain penetration [1].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 4-Morpholin-4-ylaniline: LogP = 1.7516; 3-Methoxy-4-morpholin-4-ylaniline: LogP = 1.76020 |
| Quantified Difference | ΔLogP ≈ +0.75 above both comparators |
| Conditions | Predicted/calculated LogP values from respective database entries; target compound XLogP3 per Smolecule, comparators per Molbase and Chem960 |
Why This Matters
For CNS-targeted programs, a LogP increment of ~0.75 log units can be the difference between a compound that adequately crosses the blood-brain barrier and one that does not, directly influencing procurement decisions for neuroscience-focused libraries.
- [1] Molbase. 4-Morpholin-4-ylaniline (CAS 2524-67-6). Chemical Properties. https://qiye.molbase.cn (accessed 2026-05-05). View Source
